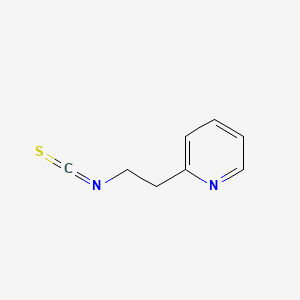

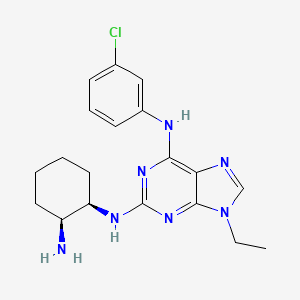

![molecular formula C21H15ClN2O2S B1663228 2-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide CAS No. 320421-40-7](/img/structure/B1663228.png)

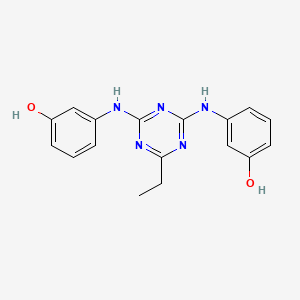

2-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide

Overview

Description

2-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide is a chemical compound . It is a type of benzamide . The molecular formula is C21H15ClN2O2S, with an average mass of 394.876 and a monoisotopic mass of 394.05428 .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C21H15ClN2O2S/c1-26-18-6-8-19(9-7-18)27-20-10-5-17(12-15(20)13-23)24-21(25)14-3-2-4-16(22)11-14/h2-12H,1H3,(H,24,25) . This string represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Applications :

- The compound has been utilized in the synthesis of complex molecular structures like Gefitinib (Bo Jin et al., 2005).

- It also plays a role in the fluorescence enhancement of certain ions, which is useful in creating sensitive fluorimetric probes (F. Faridbod et al., 2009).

- In the field of organic chemistry, such compounds are integral to the synthesis of novel substituted benzamides with potential applications in insect control (C. Schaefer et al., 1978).

Analytical and Bioanalytical Applications :

- It's been used in the development of new analytical methods, such as a bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry (Ankit A. Zalavadia, 2016).

Material Science and Engineering :

- Its derivatives have been studied for their molecular structure and antioxidant activities, employing techniques like X-ray diffraction and DFT calculations (S. Demir et al., 2015).

Corrosion Inhibition and Industrial Applications :

- N-Phenyl-benzamide derivatives, similar in structure, have been investigated for their potential as corrosion inhibitors in industrial applications (Ankush Mishra et al., 2018).

Pharmaceutical and Medicinal Chemistry Research :

- Research in medicinal chemistry has explored the use of related benzamide compounds in the synthesis of potential anticancer candidates (M. Hour et al., 2007).

Mechanism of Action

Target of Action

ML135, also known as 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]benzamide, is primarily a Streptokinase gene inhibitor . Streptokinase is a protein secreted by several species of streptococci that can bind and activate human plasminogen. The inhibition of this gene can have significant effects on bacterial infections.

Mode of Action

As a streptokinase gene inhibitor, it likely works bypreventing the expression of the Streptokinase gene . This could potentially inhibit the ability of certain bacteria to activate human plasminogen, which is a key step in their infection process.

Biochemical Pathways

The biochemical pathways affected by ML135 are likely related to the pathways involving Streptokinase . Streptokinase plays a crucial role in the pathogenesis of Streptococcus infections by facilitating the degradation of fibrin, thereby helping the bacteria spread within the human host. By inhibiting the Streptokinase gene, ML135 could potentially disrupt these pathways and hinder the spread of the bacteria.

Result of Action

The primary result of ML135’s action is the inhibition of the Streptokinase gene . This could potentially lead to a decrease in the virulence of certain Streptococcus bacteria, thereby aiding in the treatment of bacterial infections.

properties

IUPAC Name |

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O2S/c1-26-16-7-9-17(10-8-16)27-20-11-6-15(12-14(20)13-23)24-21(25)18-4-2-3-5-19(18)22/h2-12H,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMLAJBOSVHFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid](/img/structure/B1663156.png)

![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)

![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)

![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)

![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)